![molecular formula C26H35NO3 B1433667 2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester CAS No. 1333234-71-1](/img/structure/B1433667.png)
2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Fragmentation Analysis
The molecule is involved in the synthesis of various chemical compounds, demonstrating its utility in organic chemistry. For example, Xu et al. (2000) explored the synthesis of 2- and 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters. These compounds exhibit mass spectrometric behavior indicative of fragmentation patterns useful in analytical chemistry (Xu, Wang, Zhang, & Huang, 2000).
Glycosidation and Stereospecific Synthesis
Szpilman and Carreira (2009) discussed the glycosidation of sterically hindered alcohols using 2-chloro-2-methylpropanoic ester, highlighting its role in synthesizing glycoside products efficiently (Szpilman & Carreira, 2009). Additionally, Jeulin et al. (2007) achieved highly enantioselective synthesis of 3‐hydroxy‐2‐methylpropanoic acid esters, indicating the molecule's importance in asymmetric synthesis (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).
Molecular Docking and Anti-inflammatory Activity
Dilber et al. (2008) synthesized diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids and assessed their anti-inflammatory activity. Molecular docking experiments identified potential COX-2 inhibitors, demonstrating the molecule's relevance in pharmacological research (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).
Precursor Synthesis and Pyrolytic Fragmentation
Brown et al. (1988) utilized the molecule in synthesizing precursors suitable for pyrolytic fragmentation, contributing to a better understanding of chemical reaction mechanisms (Brown, Coulston, Eastwood, & Hill, 1988).
Carbohydrate Synthesis and Chiral Auxiliary Application
Montgomery, Pirrung, and Heathcock (1990) investigated aldol reactions involving the molecule for synthesizing carbohydrates like L-cladinose (Montgomery, Pirrung, & Heathcock, 1990). Omote et al. (2006) demonstrated its application as a chiral auxiliary in asymmetric aldol reactions, further illustrating its versatility in stereochemical synthesis (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006).
Propiedades
IUPAC Name |
[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16-20,23H,14-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOFQCJKJOISKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C=O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



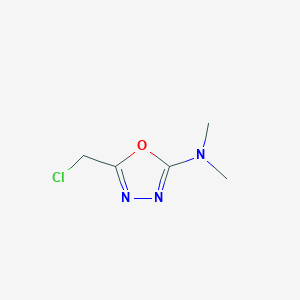

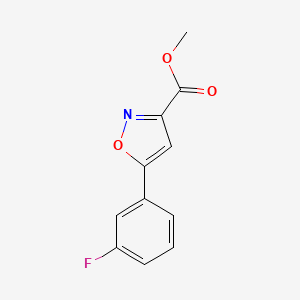
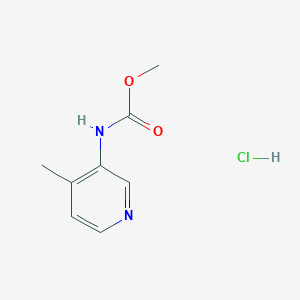
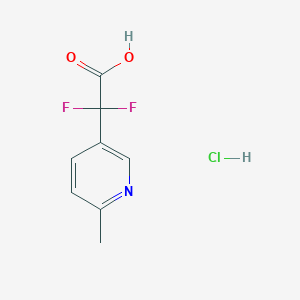
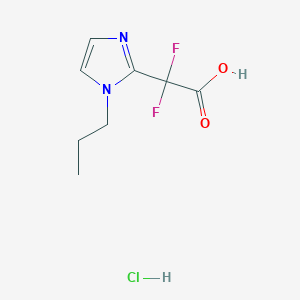


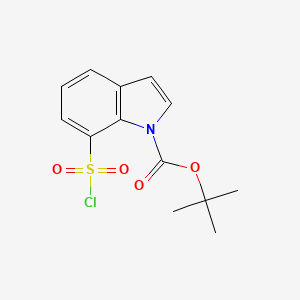


![2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine](/img/structure/B1433603.png)
![Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride](/img/structure/B1433606.png)
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)